molecular formula C19H15N3O3S B278251 N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B278251
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: WHIBSBNLBCQFNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as QCTB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. QCTB is a heterocyclic compound that belongs to the class of benzodioxine derivatives. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which makes it a potential candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of QCTB involves the inhibition of the enzyme N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This compound is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a crucial role in the relaxation of smooth muscle cells. Inhibition of this compound results in increased levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects:
QCTB has been found to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow. QCTB has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

QCTB has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which makes it a valuable tool for studying the role of this compound in various physiological processes. However, one of the limitations is that QCTB is a complex compound that requires a complex synthesis method, which makes it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the study of QCTB. One of the directions is to study its potential applications in the treatment of various types of cancer. Another direction is to study its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of QCTB and its potential side effects. Overall, QCTB has the potential to be a valuable tool for the treatment of various diseases and for the study of various physiological processes.

Synthesemethoden

The synthesis of QCTB is a complex process that involves several steps. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride derivative is then reacted with quinoline-5-carbonyl chloride to yield the intermediate compound, which is further reacted with thiourea to produce QCTB.

Wissenschaftliche Forschungsanwendungen

QCTB has been studied extensively for its potential applications in various fields. It has been found to be a potent inhibitor of N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which makes it a potential candidate for the treatment of erectile dysfunction. QCTB has also been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and pulmonary arterial hypertension. In addition, QCTB has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.

Eigenschaften

Molekularformel

C19H15N3O3S

Molekulargewicht

365.4 g/mol

IUPAC-Name

N-(quinolin-5-ylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H15N3O3S/c23-18(12-6-7-16-17(11-12)25-10-9-24-16)22-19(26)21-15-5-1-4-14-13(15)3-2-8-20-14/h1-8,11H,9-10H2,(H2,21,22,23,26)

InChI-Schlüssel

WHIBSBNLBCQFNN-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC=N4

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.